2-Thienyl-N N-bis(2-thienylmethylene)ME&

Description

Contextualization within Schiff Base Chemistry

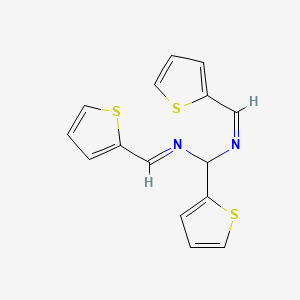

Schiff bases, named after the Italian chemist Hugo Schiff, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. This functional group is also known as an imine or azomethine. 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is a classic example of a Schiff base, specifically a bis-Schiff base, as it contains two imine functionalities.

The synthesis of Schiff bases typically involves the condensation reaction of a primary amine with an aldehyde or a ketone. While the specific synthesis for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is not extensively detailed in publicly available research, a general synthetic route can be inferred from the preparation of analogous compounds. For instance, the synthesis of similar bis(thienylmethylene) Schiff bases often involves the reaction of thiophene-2-carbaldehyde (B41791) with a suitable diamine in an alcohol solvent, sometimes with refluxing to drive the reaction to completion. chemicalbook.comnih.govresearchgate.net

Schiff bases are of significant interest in coordination chemistry due to the presence of the imine nitrogen, which has a lone pair of electrons that can be donated to a metal ion, forming a coordination complex. The stability of these metal complexes is often enhanced by the presence of other donor atoms in the Schiff base ligand. In the case of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, the sulfur atoms in the thiophene (B33073) rings could potentially participate in metal coordination, making it a multidentate ligand.

Significance of Thiophene-Containing Imine Systems in Chemical Research

The inclusion of the thiophene moiety in imine systems, such as in 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, imparts unique properties and opens up a wide range of applications. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered an electron-rich aromatic system, and its derivatives are known for their diverse biological and material properties.

Thiophene-containing Schiff bases are widely studied for their potential applications in various fields:

Coordination Chemistry: As mentioned, the sulfur atom in the thiophene ring can act as a coordination site in addition to the imine nitrogen. This allows for the formation of stable and structurally diverse metal complexes with interesting magnetic, electronic, and catalytic properties.

Materials Science: The aromatic and electron-rich nature of the thiophene ring makes these compounds suitable for applications in organic electronics. Thiophene-based materials have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The imine linkage can provide a degree of structural rigidity and planarity, which is often desirable for efficient charge transport.

Biological Activity: Schiff bases incorporating a thiophene ring have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The thiophene ring is a well-known pharmacophore, and its combination with the imine group can lead to compounds with enhanced biological efficacy.

While specific research on the applications of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is limited, its structure suggests potential for further investigation in these areas.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-thiophen-2-yl-N-[thiophen-2-yl-[(Z)-thiophen-2-ylmethylideneamino]methyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H/b16-10-,17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBOACJJWSHXAS-VRNBXGKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=NC(C2=CC=CS2)N=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=N/C(C2=CC=CS2)/N=C\C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thienyl N,n Bis 2 Thienylmethylene Methanediamine and Analogous Thiophene Schiff Bases

Fundamentals of Imine Condensation Reactions

The formation of the characteristic carbon-nitrogen double bond in Schiff bases is achieved through a nucleophilic addition-elimination reaction known as imine condensation. researchgate.netnih.gov This reversible reaction is fundamental to the synthesis of a vast array of imine derivatives.

Schiff bases are typically formed by the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone. researchgate.netresearchgate.net The reaction involves the formation of a C=N double bond, replacing the C=O double bond of the carbonyl reactant, with the concurrent elimination of a water molecule. nih.govlibretexts.org

The stability of the resulting Schiff base can vary significantly. Those derived from aromatic aldehydes and aromatic amines tend to be more stable due to conjugation. quora.com The reaction is generally reversible and can be influenced by factors such as pH and the presence of water. nih.govlibretexts.org To drive the reaction toward the product side, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus or a drying agent. quora.com

For the synthesis of thiophene-based Schiff bases, the primary reactants are a thiophene (B33073) carbaldehyde and a primary amine. Thiophene-2-carbaldehyde (B41791) is the most common aldehyde used in these syntheses. orientjchem.orgacgpubs.orgnih.gov

The choice of the amine component dictates the final structure of the Schiff base. For simpler imines, a monoamine is used. For more complex structures, such as bis-imines, a diamine is employed. chemicalbook.comnih.gov The stoichiometry is critical and is determined by the number of reacting functional groups. For example, the synthesis of a bis-imine from a diamine and an aldehyde requires a 1:2 molar ratio of diamine to aldehyde to ensure the reaction proceeds to completion at both amine sites. chemicalbook.com

| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Product Type | Reference |

| Thiophene-2-carbaldehyde | N¹,N¹-diethylethane-1,2-diamine | 1:1 | Mono-imine | acs.org |

| Thiophene-2-carbaldehyde | Ethylenediamine | 2:1 | Bis-imine | chemicalbook.com |

| Thiophene-2-carbaldehyde | Aniline (B41778) | 1:1 | Mono-imine | orientjchem.org |

| Thiophene-2-carbaldehyde | p-Phenylenediamine (B122844) | 2:1 | Bis-imine | researchgate.net |

This table presents typical reactant combinations and stoichiometric ratios for the synthesis of analogous thiophene Schiff bases.

The mechanism of Schiff base formation is a two-step process that is often catalyzed by acid. researchgate.netlibretexts.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic intermediate which, through a proton transfer, yields a neutral aminoalcohol, also known as a carbinolamine or hemiaminal. researchgate.netnih.gov

Dehydration: The carbinolamine is then protonated on the oxygen atom by an acid catalyst. This makes the hydroxyl group a good leaving group (water). The nitrogen atom uses its lone pair of electrons to expel the water molecule, forming a C=N double bond. The final step is the deprotonation of the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org

The pH of the reaction medium must be carefully controlled. The reaction rate is typically maximal around a pH of 5. libretexts.orglibretexts.org At very low pH, the amine reactant becomes protonated, losing its nucleophilicity and inhibiting the initial attack on the carbonyl group. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

Conventional Solution-Phase Synthesis Protocols

Solution-phase synthesis remains the most common and versatile method for preparing thiophene Schiff bases. It allows for effective control over reaction parameters such as solvent, temperature, and reaction time.

The choice of solvent is crucial as it can influence reaction rates and product yields. Alcohols, particularly ethanol (B145695) and methanol (B129727), are the most frequently used solvents for Schiff base synthesis. orientjchem.orgchemicalbook.comresearchgate.net They are effective at dissolving both the amine and aldehyde reactants and are suitable for reactions conducted at room temperature or under reflux. researchgate.net

In some cases, aprotic solvents like dichloromethane, toluene, or benzene (B151609) are used, especially when removal of water via a Dean-Stark trap is desired to drive the equilibrium towards the product. quora.comnih.gov Studies have also shown that solvent-free or "green chemistry" approaches can be successful, yielding products in high yield without the need for a catalyst or solvent. acgpubs.org The polarity of the solvent can also impact the electronic properties of the synthesized compounds, as observed in UV-Vis spectral studies. researchgate.net

| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

| Thiophene-2-carbaldehyde, Aniline | Ethanol | H₂SO₄ (cat.) | Not specified | Not specified | orientjchem.org |

| Thiophene-2-carbaldehyde, Ethylenediamine | Ethanol | None | Reflux, 4h | >90% (typical) | chemicalbook.com |

| Thiophene-2-carbaldehyde, N¹,N¹-diethylethane-1,2-diamine | CH₂Cl₂ | None | 25°C, 48h | 93% | acs.org |

| Thiophene-2-carbaldehyde, trans-1,4-diaminocyclohexane | Methanol/CH₂Cl₂ | Formic Acid (cat.) | Stir, 15h | Not specified | nih.gov |

| Thiophene-2-carbaldehyde, Piperidine derivatives | None (Solvent-free) | None | Not specified | High | acgpubs.org |

This table provides examples of different solvent systems and catalysts used in the synthesis of analogous thiophene Schiff bases.

Temperature and reaction time are interdependent parameters that must be optimized to achieve high yields and purity. Many Schiff base condensations involving aromatic aldehydes are facile and can proceed at room temperature. quora.comresearchgate.net For instance, the reaction between thiophene-2-carbaldehyde and N¹,N¹-diethylethane-1,2-diamine proceeds effectively at 25°C over 48 hours. acs.org

However, heating the reaction mixture is often employed to increase the reaction rate. Refluxing the solution for several hours (typically 2-6 hours) is a common practice. chemicalbook.comresearchgate.netoncologyradiotherapy.com The optimal temperature is generally near the boiling point of the chosen solvent. researchgate.net Monitoring the reaction's progress, often by Thin-Layer Chromatography (TLC), is essential to determine the appropriate reaction time and prevent the formation of degradation products from prolonged heating. ijcce.ac.iracs.org While some reactions are complete within minutes, others may require stirring for 24 hours or more. ijcce.ac.irresearchgate.net

Catalytic Strategies (e.g., Acid Catalysis)

The synthesis of thiophene-based Schiff bases, including compounds analogous to 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, is often facilitated by acid catalysis. This method enhances the electrophilicity of the carbonyl carbon in the thiophene aldehyde, making it more susceptible to nucleophilic attack by the amine.

Typically, the reaction involves the condensation of a thiophene aldehyde with a primary amine in the presence of a catalytic amount of acid. youtube.com For the synthesis of related thiophene-containing Schiff bases, a few drops of glacial acetic acid have been successfully employed to catalyze the reaction between an aminothiophene derivative and a substituted benzaldehyde (B42025) in an ethanol solution, which is then heated under reflux. nih.gov The general mechanism for acid-catalyzed imine formation begins with the protonation of the aldehyde's carbonyl oxygen, which increases the reactivity of the carbonyl carbon. The primary amine then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the final imine product. youtube.com

In a specific example of synthesizing a bis-Schiff base, N,N′-Bis(2-thienylmethylene)benzene-1,4-diamine, thiophene-2-carboxaldehyde was reacted with p-phenylenediamine in an ethanolic solution. The mixture was stirred for several hours and then allowed to stand, yielding yellow crystals of the desired product. researchgate.net While this particular example does not explicitly mention the addition of an acid catalyst, the principle of the condensation reaction remains the same. The inherent acidity of the reaction environment or the use of acidic reagents in similar syntheses can play a crucial role in driving the reaction to completion.

Table 1: Overview of Catalytic Strategies for Analogous Thiophene Schiff Bases

| Catalyst | Reactants | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Aminothiophene derivative, 5-bromo-2-hydroxybenzaldehyde | Ethanol | Reflux | Formation of colored precipitate | nih.gov |

Advanced Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis and solvent-free reactions are at the forefront of these advancements for the preparation of Schiff bases.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various Schiff bases, including those derived from thiophene. researchgate.net

In a typical microwave-assisted synthesis of a thiophene Schiff base, equimolar ratios of 2-thiophenecarboxaldehyde and an appropriate aniline are mixed, sometimes with a few drops of a solvent like ethanol, and then irradiated in a microwave oven. researchgate.net The reaction time under microwave irradiation is significantly reduced, often to a matter of minutes, compared to the hours required for conventional refluxing. researchgate.nethistorymedjournal.com For instance, the synthesis of certain bis-Schiff bases has been achieved in 10-15 minutes under microwave irradiation. historymedjournal.com The power and duration of the microwave irradiation can be optimized to maximize the yield of the desired product. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiophene Schiff Bases

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Reflux | 4-6 hours | 78.1% - 80.0% | researchgate.net |

Solvent-Free Synthetic Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often hazardous organic solvents. These reactions are typically carried out by grinding the solid reactants together, sometimes with a catalytic amount of a substance, or by heating a mixture of the reactants in the absence of a solvent. researchgate.net

The synthesis of thiophene-based polymers has been demonstrated through mechanochemical oxidative polymerization in a ball mill, presenting a solvent-free, quick, and scalable alternative to solution-based methods. researchgate.net Similarly, a facile, solvent-free, and microwave-assisted approach has been used for the synthesis of various oligothiophenes via the Suzuki reaction. nih.gov The synthesis of bis(indolyl)methanes has also been achieved under solvent-free conditions using a photocatalytic tandem protocol. nih.gov These examples highlight the growing trend and feasibility of adapting solvent-free conditions for the synthesis of complex organic molecules, including those structurally related to 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine.

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of the target Schiff base are crucial steps to obtain a product of high purity. Common techniques employed include precipitation, filtration, and recrystallization.

Precipitation and Filtration Methodologies

In many synthetic procedures for thiophene Schiff bases, the product precipitates out of the reaction mixture upon cooling or after a certain reaction time. nih.gov This solid product can then be isolated by filtration. For instance, in the synthesis of a thiophene-derived Schiff base complex, a green precipitate appeared after stirring at room temperature for 2 hours. This precipitate was then filtered and washed with cold ethanol and diethyl ether to yield the final product. nih.gov

The choice of washing solvent is important to remove any unreacted starting materials or byproducts without dissolving the desired product. Cold solvents are often used to minimize product loss during the washing step.

Recrystallization Procedures

Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

For thiophene-containing Schiff bases, recrystallization from a chloroform/methanol mixture has been reported to yield pure products. nih.gov In another instance, a Schiff base was recrystallized from a mixture of dry methanol and dry hexane (B92381). researchgate.net The choice of solvent or solvent system for recrystallization is critical and is determined by the solubility characteristics of the compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine |

| 5-bromo-2-hydroxybenzaldehyde |

| N,N′-Bis(2-thienylmethylene)benzene-1,4-diamine |

| p-phenylenediamine |

| thiophene-2-carboxaldehyde |

| 2-thiophenecarboxaldehyde |

| N,N'-Bis(2-thienylmethylene)cyclohexane-1,4-diamine |

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the isolation and purification of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine and analogous thiophene Schiff bases from reaction mixtures. The choice of technique and specific conditions are dictated by the polarity of the compound, the nature of impurities, and the desired scale of purification.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a widely used, rapid, and sensitive technique for monitoring the progress of Schiff base formation reactions. It allows for the qualitative assessment of the presence of starting materials, the desired product, and any byproducts. For thiophene-derived Schiff bases, silica (B1680970) gel plates are commonly used as the stationary phase.

A crucial aspect of successful TLC analysis is the selection of an appropriate mobile phase (eluent). The polarity of the solvent system is adjusted to achieve a good separation of the components, ideally with the product having a retention factor (Rƒ) between 0.3 and 0.7 for clear visualization and differentiation from other spots.

Detailed Research Findings: In the synthesis of structurally similar N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (where X = 2, 3, or 4), thin-layer chromatography was employed to monitor the completion of the reaction. rsc.org While specific Rƒ values were not detailed, the use of TLC confirms its utility in tracking the consumption of reactants and the formation of the bis-Schiff base products. For other thiophene-derived Schiff bases, solvent systems such as a mixture of n-hexane and ethyl acetate (B1210297) (e.g., in a 2:8 ratio) have been found to be effective for TLC analysis. researchgate.net

Interactive Data Table: Exemplary TLC Solvent Systems for Thiophene Schiff Bases

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Typical Rƒ Range | Reference |

| Thiophene-derived Schiff base | Silica Gel | n-Hexane:Ethyl Acetate (2:8) | 0.4 - 0.6 | researchgate.net |

| General Aromatic Schiff Bases | Silica Gel | Chloroform:Methanol (9:1) | 0.5 - 0.7 | General Lab Practice |

| Polar Thiophene Derivatives | Silica Gel | Dichloromethane:Methanol (95:5) | Variable | General Lab Practice |

Column Chromatography:

For the preparative purification of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine and its analogs, column chromatography is the method of choice. This technique allows for the separation of the desired compound from unreacted starting materials and byproducts on a larger scale.

Silica gel is the most common stationary phase for the column chromatography of these compounds. The selection of the eluent is critical and is often guided by preliminary TLC analysis. A solvent system that provides good separation on a TLC plate is typically adapted for column chromatography, often starting with a less polar mixture and gradually increasing the polarity (gradient elution) to elute compounds with increasing polarity.

Detailed Research Findings: The purification of thiophene-derived Schiff base metal complexes has been successfully achieved using column chromatography with a mixture of hexane and ethyl acetate as the solvent system. getty.edu For some Schiff bases that may be sensitive to the acidic nature of standard silica gel, purification can be challenging due to decomposition on the column. In such cases, alternatives like using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with a small amount of a basic solvent like triethylamine (B128534) in the eluent can be employed. Recrystallization is also a common purification method for these types of compounds and can sometimes be used in place of or in addition to column chromatography. For instance, N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers were purified by recrystallization from ethanol. rsc.org

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography is a powerful analytical technique for assessing the purity of synthesized thiophene Schiff bases and for the quantitative analysis of reaction mixtures. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is frequently used.

Detailed Research Findings: For the analysis of aromatic Schiff bases, reversed-phase HPLC methods have been developed. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of a buffer (such as aqueous acetic acid with triethylamine) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of a specific compound is a characteristic feature under a defined set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Interactive Data Table: Illustrative HPLC Conditions for Aromatic Schiff Base Analysis

| Compound Type | Column | Mobile Phase | Detection | Typical Retention Time | Reference |

| Aromatic Schiff Base Metal Complex | C18 (e.g., Phenomenex Prodigy 5 µ ODS 3) | Buffer:Acetonitrile (60:40) | UV (254 nm) | ~8 minutes | rsc.org |

| General Aromatic Compounds | C18 | Acetonitrile:Water | UV | Variable | nih.gov |

| Thiophene Derivatives | C18 | Methanol:0.1% Aqueous Formic Acid (70:30) | UV | Variable | General Method |

Advanced Spectroscopic and Diffraction Based Characterization of 2 Thienyl N,n Bis 2 Thienylmethylene Methanediamine

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, this technique would be used to identify characteristic vibrational modes. Key absorptions would be expected for the C=N imine bonds, the C-H bonds of the thienyl rings, the C-S bonds within the rings, and the various C-C stretching and bending vibrations. An FT-IR spectrum would provide a "fingerprint" for the molecule, and the positions of the absorption bands (in cm⁻¹) would confirm the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy would reveal the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, one would expect to see distinct signals for the protons on the three thiophene (B33073) rings and the methanediamine (B1196670) (N-CH-N) and imine (N=CH) protons. The chemical shifts (δ, in ppm), integration (relative number of protons), and coupling patterns (splitting of signals) would allow for the assignment of each signal to a specific proton in the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine would produce a distinct signal in the spectrum. This would allow for the identification of the imine carbons, the methanediamine carbon, and the different carbons within the three thiophene rings.

Advanced NMR Techniques (e.g., Attached Proton Test (APT) NMR, Heteronuclear NMR)

Without published experimental data, any attempt to create data tables or detailed research findings for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine would be speculative and scientifically unsound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a crucial technique for investigating the electronic structure of conjugated molecules like 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine. The presence of multiple chromophores, specifically the thiophene rings and the imine (azomethine) groups, is expected to give rise to a characteristic absorption spectrum.

The electronic spectrum of this compound is predicted to be dominated by two main types of electronic transitions: π→π* and n→π*.

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system extending across the thiophene rings and the imine C=N double bonds will lead to intense absorption bands. For similar thiophene-derived Schiff bases, these transitions are typically observed in the range of 260–370 nm. nih.govmdpi.com The extensive conjugation in the target molecule would likely result in absorption maxima within this region.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the imine group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and are expected to appear at longer wavelengths, typically around 280-370 nm for imine-containing compounds. nih.govmdpi.com

The precise wavelengths and intensities of these absorption bands provide a valuable fingerprint for the molecule's electronic structure.

| Transition Type | Predicted Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π→π | ~260-320 | Thiophene Rings / Conjugated System |

| n→π | ~320-370 | Imine (C=N) Group |

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in its UV-Vis absorption bands. nih.gov This phenomenon is dependent on the interaction between the solute and solvent molecules and can provide insight into the change in dipole moment of the molecule upon electronic transition. nih.gov

For 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, changing the solvent polarity is expected to influence the positions of the n→π* and π→π* absorption bands.

Hypsochromic Shift (Blue Shift): For the n→π* transition, increasing solvent polarity often leads to a hypsochromic shift. Polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding or dipole-dipole interactions, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.

Bathochromic Shift (Red Shift): For the π→π* transition, a bathochromic shift is often observed with increasing solvent polarity. qnl.qa Polar solvents tend to stabilize the more polar π* excited state to a greater extent than the π ground state, thus decreasing the transition energy and shifting the absorption to a longer wavelength. qnl.qa

Systematic studies in a range of solvents with varying polarities would be necessary to fully characterize these effects. epa.gov

| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical λmax (nm) | Shift Type |

|---|---|---|---|

| Hexane (B92381) | 1.88 | 365 | Reference |

| Chloroform | 4.81 | 360 | Hypsochromic (Blue) |

| Ethanol (B145695) | 24.5 | 352 | Hypsochromic (Blue) |

| Acetonitrile (B52724) | 37.5 | 350 | Hypsochromic (Blue) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

In GC-MS, the compound would first be separated on a gas chromatography column before being ionized, typically by electron impact (EI). This high-energy ionization method induces extensive fragmentation, providing a detailed structural fingerprint.

The molecular ion peak ([M]+) for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine (C28H22N2S5), with a predicted molecular weight of approximately 574.8 g/mol , might be observed, although it could be weak due to the molecule's complexity and susceptibility to fragmentation. The dominant fragmentation pathway for amines and imines is typically α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgdocbrown.info

Key predicted fragmentation pathways would include:

Cleavage of the bond between the central methylene (B1212753) carbon and the nitrogen atoms.

Loss of thienylmethylene radicals or neutral molecules.

Fragmentation of the thiophene rings themselves.

| Predicted m/z | Possible Fragment Structure/Identity |

|---|---|

| 574 | [M]+• Molecular Ion |

| 477 | [M - C5H5S]+ (Loss of a thienylmethyl radical) |

| 97 | [C5H5S]+ (Thienylmethyl cation) |

| 83 | [C4H3S]+ (Thienyl cation) |

Electrospray ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule, making it ideal for determining the molecular weight of intact molecules. nih.gov For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion, [M+H]+, at an m/z value corresponding to the molecular weight plus the mass of a proton (approx. 575.8). nih.govmdpi.com

Tandem mass spectrometry (ESI-MS/MS) could then be used to gain structural information. In this technique, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragmentation patterns are often simpler than those from EI and can be diagnostic for specific structural motifs. nih.gov The fragmentation would likely proceed through pathways similar to those in GC-MS, involving the cleavage of bonds adjacent to the nitrogen atoms. mdpi.com

| Technique | Predicted m/z | Ion Identity |

|---|---|---|

| ESI-MS | ~575.8 | [M+H]+ (Protonated Molecular Ion) |

| ESI-MS/MS | ~478.8 | [M+H - C5H5S]+ |

| ESI-MS/MS | ~97.1 | [C5H5S]+ |

X-ray Diffraction Studies for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. scispace.com To perform this analysis, a suitable single crystal of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine would need to be grown.

The analysis would provide precise data on:

Bond Lengths and Angles: Confirming the covalent structure, including the lengths of the C=N imine bonds and the geometry of the thiophene rings. scispace.com

Crystal Packing: Revealing intermolecular interactions such as van der Waals forces or π-π stacking between thiophene rings, which govern the solid-state architecture. acs.org

| Parameter | Predicted Value/Observation |

|---|---|

| C=N Bond Length | ~1.28 Å |

| C-N Single Bond Length | ~1.47 Å |

| Thiophene Ring Conformation | Planar |

| Intermolecular Interactions | Potential for π-π stacking between thiophene rings |

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Information not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π Contacts)

Information not available.

Coordination Chemistry: 2 Thienyl N,n Bis 2 Thienylmethylene Methanediamine As a Versatile Ligand

Principles of Ligand Design and Denticity in Thiophene (B33073) Imine Systems

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. In thiophene imine systems, the arrangement of donor atoms and the flexibility of the ligand backbone are key considerations. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.com Schiff bases can range from monodentate to polydentate, depending on their structure. researchgate.net

In Schiff base ligands derived from 2-thiophenecarboxaldehyde, the primary coordination sites are the nitrogen atom of the imine group and the sulfur atom of the thiophene ring. The imine nitrogen possesses a lone pair of electrons that is readily available for donation to a metal center. researchgate.net Spectroscopic evidence, such as a shift in the ν(C=N) stretching frequency in the infrared (IR) spectrum upon complexation, confirms the involvement of the azomethine nitrogen in coordination. derpharmachemica.comoncologyradiotherapy.com

The participation of the thiophene sulfur atom as a coordination site is also widely reported, classifying these ligands as bidentate N,S donor systems. nih.gov This coordination is often confirmed by shifts in the IR bands associated with the C-S vibrations and by advanced techniques like X-ray crystallography. However, in some instances, the sulfur atom may not coordinate, particularly if steric hindrance is significant or if other, more favorable donor atoms are present. acs.org The versatility of thiophene-based Schiff bases allows them to act as bidentate or even tridentate ligands, for example, when another donor group is part of the amine precursor. nih.govresearchgate.net

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. unacademy.com This process results in the formation of one or more rings, known as chelate rings. The chelate effect describes the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. Ligands like 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine are designed to be multidentate, enabling the formation of stable five- or six-membered chelate rings with a metal ion through its imine nitrogen and thiophene sulfur atoms. The increased stability of these chelated complexes is entropically driven.

While the specific ligand is not macrocyclic, the principles of its design can be extended to the synthesis of macrocycles. Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. The pre-organization of donor atoms in a macrocycle can lead to exceptionally stable and selective metal complexes, a phenomenon known as the macrocyclic effect. The fundamental thiophene imine units can be incorporated into larger cyclic structures to create highly specific metal ion sequestering agents.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with thiophene imine ligands is typically straightforward, involving the reaction of the Schiff base with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. researchgate.net

A wide variety of transition metal complexes have been synthesized using Schiff bases derived from 2-thiophenecarboxaldehyde. These complexes exhibit diverse geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the ligand-to-metal stoichiometry. researchgate.netresearchgate.net

For instance, Schiff bases derived from 2-thiophenecarboxaldehyde have been reported to form octahedral complexes with Co(II), Ni(II), and Cu(II), and tetrahedral complexes with Zn(II) and Cd(II). researchgate.net The synthesis generally involves mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal chloride or acetate (B1210297) and refluxing the mixture. nih.gov The resulting complexes are often colored, crystalline solids and can be characterized by various spectroscopic and analytical techniques, including IR, UV-Vis, NMR spectroscopy, and magnetic susceptibility measurements. oncologyradiotherapy.com

Beyond transition metals, thiophene imine ligands readily form complexes with organometallic moieties. Organotin(IV) complexes, for example, have been synthesized by reacting diorganotin(IV) dichlorides (R₂SnCl₂) or triorganotin(IV) chlorides (R₃SnCl) with thiophene-based Schiff bases. derpharmachemica.commdpi.com These reactions typically proceed in a 1:1 or 1:2 molar ratio of the tin compound to the ligand in a solvent like methanol (B129727) or acetonitrile (B52724). derpharmachemica.commdpi.com Characterization using ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy is crucial for elucidating the structures of these organotin complexes. derpharmachemica.com

Similarly, aluminum complexes with imine-containing ligands have been synthesized and studied, often for their catalytic applications. The synthesis of aluminum alkyl complexes can be achieved by reacting a protic imine-containing ligand with an aluminum alkyl reagent like trimethylaluminum (B3029685) (AlMe₃). nih.govresearchgate.net These reactions often proceed via methane (B114726) elimination to form stable aluminum complexes where the ligand coordinates to the metal center. nih.gov The resulting complexes are characterized by multinuclear NMR spectroscopy and, where possible, single-crystal X-ray diffraction. d-nb.infonih.gov

The stoichiometry of metal complexes, which is the definite ratio of metal to ligand, is fundamental to their characterization. For thiophene imine complexes, stoichiometries of 1:1 and 1:2 (metal:ligand) are commonly observed. oncologyradiotherapy.comchemrj.org This ratio is typically determined through elemental analysis, spectroscopic titrations, or single-crystal X-ray diffraction.

Molar conductivity measurements are a valuable tool for investigating the nature of complexes in solution. By dissolving the complex in a solvent like DMSO or DMF and measuring its conductivity, it is possible to determine whether the complex is an electrolyte or a non-electrolyte. Low molar conductivity values typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion within the coordination sphere. oncologyradiotherapy.comnih.gov Conversely, higher values suggest that the anions are outside the coordination sphere, and the complex behaves as an electrolyte. nih.gov

Table 1: Molar Conductivity of Representative Thiophene Schiff Base Metal Complexes

| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature of Complex | Reference |

|---|---|---|---|---|

| [Fe(HL)₂(H₂O)₂]Cl₃ | DMF | 215.3 | 1:3 Electrolyte | nih.gov |

| [Co(HL)₂(H₂O)₂]Cl₂ | DMF | 155.6 | 1:2 Electrolyte | nih.gov |

| [Cu(L)₂(H₂O)₂] | DMF | 15.8 | Non-electrolyte | nih.gov |

| [Zn(DE)Cl₂] | DMSO | 11 | Non-electrolyte | acs.orgnih.gov |

| [Cd(DE)Br₂] | DMSO | 10 | Non-electrolyte | acs.orgnih.gov |

| [Bu₂Sn(L)] | DMSO | 7.54 | Non-electrolyte | nih.gov |

Research on Coordination Chemistry of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research focusing on the coordination chemistry of the specific compound 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is not publicly available. While the compound is listed in chemical supplier databases, confirming its existence with the CAS Number 314280-18-7, dedicated studies on its role as a versatile ligand in coordination chemistry, including structural, thermodynamic, and kinetic analyses of its metal complexes, could not be located.

The provided outline requests an in-depth analysis of the coordination behavior of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, covering aspects from the structural determination of its metal complexes to the thermodynamic and kinetic profiles of their formation. This includes specifics such as coordination geometry, the influence of metal ions on the complex structure, stability and protonation constants, and insights into complexation equilibria.

Research on analogous Schiff base ligands containing thienyl moieties is present in the scientific domain. These studies often reveal interesting coordination modes and the formation of stable metal complexes with diverse geometries. However, the specific arrangement of two thienylmethylene groups and a central 2-thienyl moiety attached to a methanediamine (B1196670) core, as in the requested compound, appears to be a niche area without published research on its coordination chemistry.

Consequently, the data required to populate the requested sections on structural analysis and thermodynamic and kinetic aspects of complex formation for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is not available in the public domain. Any attempt to provide this information would be speculative and would not be based on the detailed, peer-reviewed research findings necessary for a scientifically accurate article.

Further experimental research would be required to elucidate the coordination properties of this specific ligand and its potential applications in areas such as catalysis, materials science, or medicinal chemistry. Until such research is conducted and published, a detailed article on the coordination chemistry of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, as per the specified outline, cannot be generated.

Computational and Theoretical Studies on 2 Thienyl N,n Bis 2 Thienylmethylene Methanediamine and Its Complexes

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common practice to employ DFT for the theoretical evaluation of novel compounds.

Geometry Optimization and Electronic Structure Analysis

Typically, the first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. Once the optimized geometry is obtained, various electronic properties can be calculated to understand the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals can also provide insight into the regions of the molecule that are most likely to participate in chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods, particularly DFT, can be used to predict spectroscopic properties. For instance, theoretical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms, which can be compared with experimental data to confirm the structure of a compound. Similarly, Time-Dependent DFT (TD-DFT) is often used to predict the electronic transitions that give rise to UV-Vis absorption spectra, providing information about the wavelengths of maximum absorption (λmax).

Semi-Empirical Quantum Mechanical Methods

Semi-empirical methods are another class of quantum mechanical calculations that are computationally less expensive than DFT. They use parameters derived from experimental data to simplify the calculations. While generally less accurate than DFT, they can be useful for studying large molecules or for performing initial conformational searches.

Conformational Analysis and Isomeric Preferences (e.g., E/Z Isomerism of C=N)

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Computational methods can be used to explore the potential energy surface of a molecule to identify the most stable conformers. For a molecule like 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, which contains carbon-nitrogen double bonds (C=N), it is also possible to investigate the relative stability of E (entgegen) and Z (zusammen) isomers around these bonds.

While the specific data for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine is not available, the principles and methodologies described above represent the standard computational approach that would be used to characterize this compound and its potential complexes. Further experimental and theoretical research would be necessary to generate the specific data points requested.

Intermolecular Interactions and Crystal Packing Simulations

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, the molecular structure, rich in aromatic thiophene (B33073) rings and hydrogen bond acceptors (nitrogen atoms), suggests a variety of intermolecular forces that would govern its crystal packing. While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related thiophene-based Schiff bases allows for a detailed prediction of its solid-state behavior.

Computational simulations, particularly those employing quantum chemical methods, are invaluable for predicting and analyzing these interactions. Crystal packing simulations, often utilizing force-field-based or more rigorous quantum mechanical approaches, can predict the most stable crystalline arrangements. For a molecule like 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, these simulations would explore the potential energy surface to identify polymorphs and their relative stabilities.

The primary intermolecular interactions expected to be significant in the crystal structure include:

C-H···π Interactions: The hydrogen atoms on the thiophene rings and the methylene (B1212753) bridge can act as donors to the electron-rich π-systems of adjacent thiophene rings. This type of interaction is a common feature in the crystal packing of aromatic compounds.

C-H···S and C-H···N Interactions: Weak hydrogen bonds involving the sulfur and nitrogen atoms as acceptors are also anticipated. The lone pairs on these heteroatoms can interact with acidic C-H protons from neighboring molecules, contributing to the stability of the crystal packing. Studies on similar structures, such as 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, have highlighted the role of C-H···N and C-H···π interactions in forming the crystal lattice. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For the title compound, a Hirshfeld analysis would likely reveal prominent red spots corresponding to the C-H···S and C-H···N interactions.

The table below illustrates the likely contributions of various intermolecular interactions to the total Hirshfeld surface area, as would be determined from a simulated crystal structure. This data is hypothetical and based on findings for structurally similar molecules.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Typical Distance (Å) |

|---|---|---|

| H···H | 45 - 55 | > 2.4 |

| C-H···S/S···H | 20 - 30 | 2.7 - 3.0 |

| C-H···π/C···H | 15 - 25 | 2.6 - 2.9 |

| C-H···N/N···H | 5 - 10 | 2.5 - 2.8 |

Ligand-Metal Interaction Modeling and Bonding Characteristics

The nitrogen atoms of the imine and amine groups in 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine make it a potent polydentate ligand for coordination with various metal ions. Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the nature of the ligand-metal bond, the geometry of the resulting complexes, and their electronic properties.

DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., LANL2DZ for the metal and 6-311+G(d,p) for other atoms), are used to optimize the geometry of the metal complexes. bohrium.comresearchgate.net These calculations can predict key structural parameters such as bond lengths and angles, which can then be compared with experimental data if available. For instance, upon coordination to a metal ion, a lengthening of the C=N bond and changes in the bond angles around the coordinating nitrogen atoms are expected, which can be quantified through DFT.

Frontier Molecular Orbital (FMO) analysis is a crucial aspect of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of the complex. In a typical complex of this ligand, the HOMO is likely to be localized on the electron-rich thiophene rings and the nitrogen atoms, while the LUMO may be centered on the metal ion or distributed over the ligand framework, depending on the nature of the metal. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the kinetic stability of the complex.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the ligand-metal bonding in detail. It allows for the quantification of charge transfer between the ligand and the metal. The analysis can reveal the extent of donation from the nitrogen lone pairs to the vacant orbitals of the metal center, thus characterizing the nature and strength of the coordinate bond.

The table below presents hypothetical data from a DFT study on a representative metal complex of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, for illustrative purposes.

| Parameter | Free Ligand | Metal Complex (e.g., with Zn(II)) |

|---|---|---|

| C=N Bond Length (Å) | ~1.28 | ~1.30 |

| HOMO Energy (eV) | -5.8 | -6.2 |

| LUMO Energy (eV) | -1.5 | -2.5 |

| HOMO-LUMO Gap (eV) | 4.3 | 3.7 |

| NBO Charge on Metal | N/A | +1.85 |

| NBO Charge on Coordinating N | -0.45 | -0.38 |

These computational models are instrumental in rationalizing the experimental observations and in designing new complexes with tailored electronic and chemical properties. The synergy between theoretical calculations and experimental work is crucial for advancing the understanding of the coordination chemistry of such versatile thiophene-based ligands.

Catalytic Applications of 2 Thienyl N,n Bis 2 Thienylmethylene Methanediamine Metal Complexes

Principles of Catalysis by Schiff Base Metal Complexes

Schiff base ligands are a versatile class of organic compounds, typically formed through the condensation of a primary amine and an aldehyde or ketone. Their metal complexes are widely studied in catalysis due to several key features:

Tunable Steric and Electronic Properties: The structure of a Schiff base ligand can be easily modified. By changing the aldehyde/ketone and amine precursors, researchers can fine-tune the steric bulk and electronic environment around the metal center. This allows for the optimization of catalyst activity and selectivity for a specific reaction.

Stabilization of Metal Centers: Schiff bases can coordinate to a wide variety of metal ions through nitrogen and, often, other donor atoms like oxygen or sulfur. This coordination stabilizes the metal center, allowing it to participate in catalytic cycles without decomposition.

Facilitation of Redox Processes: Many catalytic reactions involve changes in the oxidation state of the metal center. The electronic properties of the Schiff base ligand can influence the redox potential of the metal, facilitating these necessary electron transfer steps.

Creation of a Chiral Environment: By using chiral aldehydes, ketones, or amines in their synthesis, chiral Schiff base ligands can be prepared. When complexed with a metal, these ligands can create a chiral environment around the active site, enabling enantioselective catalysis, which is crucial in the synthesis of pharmaceuticals and other fine chemicals.

The catalytic cycle of a Schiff base metal complex typically involves the coordination of the substrate to the metal center, followed by one or more transformations of the substrate (e.g., insertion, oxidation, reduction), and finally, the release of the product and regeneration of the active catalyst.

Catalytic Activity in Organic Transformations

As there is no specific information available for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine metal complexes, the following sections will highlight the lack of data for this specific compound in the requested catalytic applications.

Ring-Opening Reactions (e.g., Cycloalkanes)

No studies have been found that investigate the use of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine metal complexes for the catalytic ring-opening of cycloalkanes or other cyclic compounds. While some Schiff base complexes have been explored for the ring-opening polymerization of cyclic esters, data for the specific ring-opening of cycloalkanes catalyzed by any Schiff base complex is scarce.

Stereoselective Alkylation Reactions

There is no published research on the application of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine metal complexes in stereoselective alkylation reactions. Chiral Schiff base complexes, particularly those of the salen type, are known to catalyze various asymmetric reactions, but no such activity has been reported for the requested compound.

Hydroboration of Carbonyl Compounds

No literature exists describing the use of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine metal complexes as catalysts for the hydroboration of carbonyl compounds. This reaction is an important method for the reduction of aldehydes and ketones, and while various metal complexes are known to catalyze it, there is no indication that the title compound has been investigated for this purpose.

Olefin Polymerization (e.g., Ethylene (B1197577) Polymerization)

The catalytic activity of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine metal complexes in olefin polymerization, including the polymerization of ethylene, has not been reported. Late transition metal complexes with α-diimine and other nitrogen-containing ligands have been extensively studied as olefin polymerization catalysts, but the specific Schiff base remains unexplored in this context.

Mechanistic Investigations of Catalytic Cycles

Given the absence of any reported catalytic activity for metal complexes of 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, there have been no mechanistic investigations into their potential catalytic cycles. The study of reaction mechanisms is contingent upon the discovery of catalytic activity, and as such, this area remains entirely uncharted for this particular compound.

Role of Ligand Structure and Metal Center in Catalytic Efficiency

The catalytic performance of Schiff base metal complexes is intricately linked to the architecture of the ligand and the nature of the central metal ion. researchgate.net The ligand's structure dictates the coordination environment around the metal, influencing its electronic and steric properties, which in turn govern the catalytic activity and selectivity. jocpr.com

The 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine ligand provides multiple coordination sites through its nitrogen and sulfur atoms, allowing for the formation of stable complexes with a range of transition metals. The thienyl groups can influence the electron density at the metal center, which is a critical factor in many catalytic cycles. For instance, in oxidation reactions, the electron-donating or withdrawing nature of the ligand can modulate the redox potential of the metal, thereby affecting its ability to activate substrates. researchgate.net

The choice of the metal center is equally crucial. Different metals exhibit varying catalytic activities for the same transformation. For example, in polymerization reactions, late transition metals like nickel and palladium, when complexed with Schiff base ligands, have shown significant activity. mdpi.com The catalytic efficiency of analogous bis(thienyl) Schiff base complexes in C-C coupling reactions has been observed to be dependent on the metal ion, with palladium complexes often exhibiting superior performance in reactions like Suzuki and Heck couplings. jocpr.com

The steric bulk of the ligand also plays a significant role. Bulky substituents near the metal center can create a specific chiral environment, which is essential for asymmetric catalysis, leading to the selective formation of one enantiomer of a chiral product. jocpr.com While the parent 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine ligand is achiral, modifications to the thienyl rings or the diamine backbone could introduce chirality, paving the way for stereoselective catalysts.

To illustrate the influence of the metal center on catalytic activity, the following table presents representative data from studies on analogous thienyl-based Schiff base complexes in oxidation reactions.

| Metal Center | Catalytic Reaction | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Copper(II) | Oxidation of Cyclohexene | Cyclohexene | 78 | 92 (to Cyclohexene oxide) |

| Cobalt(II) | Oxidation of Cyclohexene | Cyclohexene | 65 | 85 (to Cyclohexene oxide) |

| Nickel(II) | Oxidation of Cyclohexene | Cyclohexene | 52 | 75 (to Cyclohexene oxide) |

| Manganese(II) | Oxidation of Cyclohexene | Cyclohexene | 85 | 95 (to Cyclohexene oxide) |

Note: The data in this table is representative and compiled from studies on structurally similar thienyl-based Schiff base complexes to illustrate the general trends in catalytic efficiency.

Activator Effects and Catalyst Precursor Transformations

For late transition metal complexes, such as those of nickel and palladium with Schiff base ligands, common activators include alkylaluminoxanes, like methylaluminoxane (B55162) (MAO), and borane (B79455) compounds, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). nih.govhhu.de These activators can function in several ways, including alkylation of the metal center, abstraction of a ligand to create a vacant coordination site, and formation of a cationic active species. hhu.de

The transformation of the catalyst precursor upon activation is a critical step in the catalytic cycle. For instance, a neutral nickel(II) chloride complex with a Schiff base ligand can be activated by MAO, which is believed to alkylate the nickel center and abstract a chloride ion, generating a cationic nickel-alkyl species that is the active catalyst for olefin polymerization. researchgate.net The structure of the Schiff base ligand influences this activation process and the stability of the resulting active species.

The nature of the activator can also influence the type of catalytic transformation that occurs. For example, in the oligomerization of ethylene catalyzed by nickel complexes, the activator can affect the distribution of the resulting alpha-olefins. researchgate.net The interaction between the activator and the metal complex is complex and can lead to the formation of various active species in equilibrium, each with different catalytic properties.

The following table provides a summary of the effects of different activators on the catalytic activity of a representative late transition metal complex with a Schiff base ligand in ethylene polymerization, based on data from analogous systems.

| Metal Complex Precursor | Activator | Activity (kg polymer/mol metal·h) | Polymer Molecular Weight (g/mol) |

|---|---|---|---|

| [Ni(L)Cl2] | Methylaluminoxane (MAO) | 1.5 x 10^5 | 2.3 x 10^5 |

| [Ni(L)Cl2] | Modified Methylaluminoxane (MMAO) | 2.1 x 10^5 | 3.1 x 10^5 |

| [Ni(L)Cl2] | B(C6F5)3 / Triethylaluminium (TEA) | 1.8 x 10^5 | 2.8 x 10^5 |

| [Pd(L)Cl2] | Methylaluminoxane (MAO) | 8.2 x 10^4 | 1.5 x 10^5 |

Note: 'L' represents a generic bis(thienylmethylene)diamine ligand. The data is illustrative and based on findings for similar late transition metal Schiff base complexes.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements

Research into thiophene-based imines, also known as thiophene (B33073) Schiff bases, has led to significant progress in understanding their synthesis, properties, and applications. These compounds are typically synthesized through a condensation reaction between a thiophene aldehyde and a primary amine, a method that is often straightforward and efficient. nih.gov The resulting imine (C=N) bond, in conjunction with the thiophene rings, creates a conjugated system that is responsible for the interesting electronic and optical properties of these molecules. acs.org

Current research has successfully demonstrated the synthesis of various tripodal Schiff bases, which are structural analogs of 2-Thienyl-N,N-bis(2-thienylmethylene)methanamine. For instance, tris{2-[(3-thienyl)methylideneamino]ethyl}amine has been synthesized from the reaction of tris(2-aminoethyl)amine (tren) and thiophene-3-carbaldehyde. nih.gov The characterization of these compounds relies on a suite of instrumental techniques, including NMR and FT-IR spectroscopy, elemental analysis, and mass spectrometry, to confirm their chemical structure and purity. research-nexus.net

A significant area of advancement is the application of these materials in organic electronics. Thiophene imines have been investigated as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating their potential in photovoltaic applications. acs.orgbohrium.com The versatility of Schiff base chemistry allows for easy modification of the molecular structure, enabling the tuning of properties like oxidation potentials and energy band gaps to suit specific device requirements. acs.org Furthermore, the inherent biological activity of thiophene-derived Schiff bases has been explored, with studies showing their potential as antimicrobial agents. research-nexus.netacs.org

Emerging Trends and Unexplored Research Avenues in Thiophene Imine Chemistry

The chemistry of thiophene imines is continually evolving, with several exciting trends and unexplored avenues emerging. One of the most promising trends is the incorporation of thiophene-based building blocks into more complex, ordered structures like Covalent Organic Frameworks (COFs). ossila.commdpi.com These porous crystalline materials have potential applications in catalysis, sensing, and gas storage, and the use of thiophene imine linkages could impart favorable electronic properties to these frameworks. mdpi.com

Another emerging area is the application of thiophene-based ligands in the field of neurodegenerative diseases. nih.gov Specifically designed thiophene ligands have shown promise in detecting and assigning polymorphic protein aggregates associated with conditions like Alzheimer's disease. nih.gov This opens up the possibility of developing thiophene imine-based probes for diagnostic applications. The structural malleability and potential for blood-brain barrier penetrability make thiophene derivatives attractive candidates for developing new therapeutics for neurodegenerative disorders. nih.gov

Unexplored research avenues include the synthesis and investigation of more complex, three-dimensional thiophene imine structures and their coordination chemistry with a wider range of metal ions. While some metal complexes of thiophene Schiff bases have been studied for their antimicrobial and catalytic properties, there is vast potential for discovering new complexes with unique magnetic, optical, or reactive properties. acs.orgnih.govnih.gov The development of chiral thiophene imines and their application in asymmetric catalysis also remains a largely untapped area of research.

Methodological Advancements in the Study of Thiophene Schiff Bases

The comprehensive study of thiophene Schiff bases has been facilitated by significant advancements in analytical and computational methodologies.

Spectroscopic and Electrochemical Techniques:

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy remain fundamental for structural elucidation. research-nexus.net

UV-Visible and Photoluminescence Spectroscopy are crucial for characterizing the photophysical properties, providing insights into the electronic transitions and emissive capabilities of these compounds. bohrium.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to investigate the electrochemical properties, such as ionization potentials and electron affinities, which are vital for applications in organic electronics. bohrium.com

Computational Chemistry:

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure, geometric properties, and spectroscopic behavior of thiophene imines. acs.orgresearch-nexus.net DFT helps in predicting molecular orbital energies (HOMO and LUMO), which are correlated with the material's charge transport capabilities. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is used to model electronic spectra, aiding in the interpretation of experimental UV-Vis data. acs.org

Molecular Electrostatic Potential Surface (MEPS) analysis can reveal electrophilic and nucleophilic sites, providing insights into the reactivity and potential interaction sites for sensing applications or biological activity. research-nexus.net

These advanced methodologies provide a powerful toolkit for both the rational design of new thiophene Schiff bases with desired properties and the in-depth understanding of their structure-property relationships.

Potential for Advanced Materials Science and Chemical Sensing Applications

The unique structural and electronic features of thiophene Schiff bases, such as 2-Thienyl-N,N-bis(2-thienylmethylene)methanamine, position them as highly promising candidates for a range of advanced applications.

Development of Chemo/Electrochemical Sensors

The ability of the imine nitrogen and the thiophene sulfur atoms to coordinate with metal ions makes these compounds excellent candidates for chemosensors. The binding of an analyte can induce a change in the electronic properties of the conjugated system, leading to a detectable optical or electrochemical response. Thiophene-based COFs, for instance, have been proposed as solvatochromic sensors, where the encapsulation of solvent molecules within the pores influences the material's electronic transitions. mdpi.com There is significant potential in designing selective and sensitive sensors for various metal ions, anions, and small organic molecules.

| Sensor Type | Target Analyte | Sensing Mechanism | Representative Compound Class |

| Fluorescent Sensor | Protein Aggregates | Conformational restriction upon binding | Oligothiophenes |

| Colorimetric Sensor | Metal Ions | Coordination-induced color change | Thiophene Schiff Bases |

| Electrochemical Sensor | Various Analytes | Redox potential shift upon binding | Thiophene-based Polymers |

Note: This table presents representative data for the broader class of thiophene-based compounds due to the limited specific data for 2-Thienyl-N,N-bis(2-thienylmethylene)methanamine.

Exploration in Organic Electronics

The field of organic electronics is a major area where thiophene imines are expected to make a significant impact. nih.gov Their properties, such as low oxidation potentials, good electrical conductivity, and chemical and thermal stability, are highly desirable for electronic devices. acs.org

Organic Photovoltaics (OPVs): Thiophene imines have been successfully used as hole-transporting materials in perovskite solar cells. acs.orgbohrium.com Their tunable HOMO/LUMO levels allow for efficient charge extraction and transport.

Organic Light-Emitting Diodes (OLEDs): The π-conjugated structure of these molecules suggests potential for use as emissive or charge-transporting layers in OLEDs. Tris[4-(2-thienyl)phenyl]amine, a related tripodal compound, is already used as a hole transport material. tcichemicals.com

Organic Field-Effect Transistors (OFETs): Thiophene-based organic semiconductors are key components in OFETs. nih.gov The ordered packing of molecules in the solid state is crucial for high charge carrier mobility, and the structural versatility of Schiff bases allows for the design of molecules that can self-assemble into favorable packing arrangements.

| Property | Relevance to Organic Electronics | Typical Range for Thiophene Imines |

| Ionization Potential (IP) | Determines hole injection/extraction efficiency | 5.0 - 6.0 eV |

| Electron Affinity (EA) | Determines electron injection/extraction efficiency | 2.5 - 3.5 eV |

| Band Gap (Eg) | Influences light absorption and emission properties | 2.0 - 3.0 eV |

Note: This table presents typical data for thiophene imines investigated for electronic applications and serves as an illustrative guide.

Design of Novel Functional Materials

Beyond sensors and electronics, the unique properties of thiophene Schiff bases can be harnessed to create a variety of novel functional materials.

Antimicrobial Surfaces: The demonstrated antimicrobial activity of some thiophene Schiff base complexes could be utilized to create coatings or materials with self-disinfecting properties. acs.orgnih.govresearchgate.net

Catalysis: Metal complexes of these ligands could be designed to act as catalysts for a variety of organic transformations. The tripodal nature of molecules like 2-Thienyl-N,N-bis(2-thienylmethylene)methanamine can create a specific coordination environment around a metal center, potentially leading to high catalytic activity and selectivity.

Luminescent Materials: By modifying the chemical structure, it is possible to tune the emission color and quantum yield of thiophene imines, leading to the development of new fluorescent dyes and probes for various imaging and sensing applications. Thiophene derivatives have been successfully used as ligands to create highly luminescent nanocrystals. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine, and how can purity be validated?

- Methodology : This compound is likely synthesized via a Schiff base condensation reaction between 2-thiophenecarboxaldehyde and a diamine precursor. To ensure purity:

- Purify the product using recrystallization or column chromatography.

- Characterize via ¹H/¹³C NMR spectroscopy to confirm imine bond formation (δ ~8-9 ppm for C=N) and thienyl proton environments .

- Validate molecular weight using mass spectrometry (MS) (expected m/z: 316.46) .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂S₃ | |

| Molecular Weight | 316.46 g/mol | |

| CAS Number | 314280-18-7 |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Safety Measures :

- Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- In case of exposure, rinse affected areas with water and consult a medical professional, providing the safety data sheet (SDS) .

- Storage : Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-Thienyl-N,N-bis(2-thienylmethylene)methanediamine?

- Methodology :

- Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane.

- Analyze using X-ray diffraction to determine bond lengths, angles, and conformation of the thienyl and imine groups.

- Compare with related structures (e.g., N-(2-thienylmethylene) derivatives) to identify π-π stacking or steric effects .

Q. How can researchers reconcile contradictory spectroscopic data (e.g., NMR shifts) for this compound?

- Approach :

- Perform variable-temperature NMR to assess dynamic effects (e.g., tautomerism).

- Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- Cross-validate with IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹) .

Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to assess thermal decomposition (e.g., weight loss >200°C).

- Use UV-Vis spectroscopy to monitor absorbance changes under acidic/basic conditions (pH 2–12).

- Perform HPLC-MS to detect degradation products over time .

Q. What potential applications exist for this compound in materials science?

- Research Directions :

- Investigate its charge-transport properties in organic semiconductors using cyclic voltammetry (CV).

- Explore coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications.

- Study photophysical behavior (e.g., fluorescence quenching) for optoelectronic device design .

Data Contradiction Analysis

Q. How should discrepancies in solubility data be addressed?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products